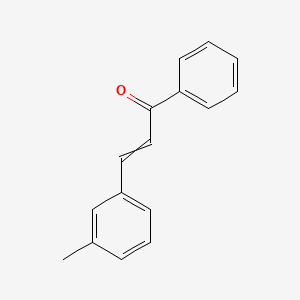

3-(3-Methylphenyl)-1-phenylprop-2-en-1-one

Description

General Overview of Chalcone (B49325) Derivatives in Organic Chemistry

Chalcones are a prominent group of aromatic ketones that belong to the flavonoid family of secondary metabolites found in many plants. acs.orgnih.gov Structurally, they are defined as 1,3-diphenyl-2-propen-1-ones, featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. acs.orgnih.govjchemrev.comiucr.org This core structure, particularly the reactive ketoethylenic moiety (–CO–CH=CH–), is responsible for their diverse chemical reactivity and broad spectrum of biological activities. acs.orgnih.govnih.gov

In organic chemistry, chalcones are valuable intermediates for the synthesis of various heterocyclic compounds, such as pyrazolines, isoxazoles, and pyrimidines. acs.orgnih.govencyclopedia.pubnih.gov They also serve as biogenetic precursors in the biosynthesis of flavonoids and isoflavonoids in plants. acs.orgencyclopedia.pub The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation reaction. jchemrev.comscispace.comaip.org This reaction involves the base- or acid-catalyzed condensation of an appropriate aryl ketone with an aromatic aldehyde. acs.orgnih.govrsc.org Due to their straightforward synthesis and versatile chemical nature, a wide array of chalcone derivatives have been developed and investigated.

The academic and pharmaceutical interest in chalcones stems from their extensive range of pharmacological properties. Research has demonstrated that various chalcone derivatives possess significant biological activities, including anti-inflammatory, antioxidant, anticancer, antimicrobial, antifungal, and antiviral properties. acs.orgjchemrev.comiucr.orgnih.govscielo.brnih.gov

Structural Characteristics of 3-(3-Methylphenyl)-1-phenylprop-2-en-1-one

The compound this compound is a specific derivative of the core chalcone structure. Its nomenclature precisely describes its molecular architecture:

1-phenylprop-2-en-1-one : This indicates the base structure, which consists of a three-carbon propenone chain attached to a phenyl group at the C1 position (the carbonyl carbon).

3-(3-Methylphenyl) : This specifies that a methyl-substituted phenyl ring (a tolyl group) is attached to the C3 position of the propenone chain. The "3-Methyl" designation (or meta-methyl) indicates that the methyl group is located at the third carbon of this second aromatic ring relative to its point of attachment to the propenone bridge.

The key structural features include the α,β-unsaturated ketone functional group, which creates a conjugated system of pi-electrons across the molecule, involving both aromatic rings and the carbonyl group. This extended conjugation influences the molecule's chemical reactivity and spectroscopic properties. Like most open-chain chalcones, this compound is expected to exist predominantly in the more stable E (trans) configuration with respect to the carbon-carbon double bond, which minimizes steric hindrance. researchgate.net

Compound Properties

| Property | Value |

|---|---|

| Chemical Formula | C₁₆H₁₄O |

| Molecular Weight | 222.28 g/mol |

| IUPAC Name | This compound |

| Synonyms | m-Methylchalcone, 1-phenyl-3-(m-tolyl)prop-2-en-1-one |

| Core Structure | Chalcone (1,3-diphenyl-2-propen-1-one) |

| Key Functional Groups | Aromatic rings, α,β-Unsaturated Ketone |

Academic Research Context and Significance of the Chemical Compound

The significance of this compound in academic research lies within the broader field of medicinal chemistry and drug discovery, specifically in the exploration of structure-activity relationships (SAR) of chalcone derivatives. jchemrev.comnih.gov While chalcones as a general class are widely studied for their therapeutic potential, research on specific analogues like this one aims to understand how subtle changes in molecular structure affect biological activity.

The key variable in this compound is the placement of the methyl group at the meta (3-position) of the phenyl ring. Researchers synthesize and test series of isomeric chalcones (with the methyl group at the ortho, meta, or para positions) to determine how this positional change influences the compound's interaction with biological targets. Such studies are fundamental to rational drug design, as the position of a substituent can drastically alter a molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its pharmacological efficacy.

Therefore, this compound serves as an important molecular template. It is investigated not necessarily as a final drug candidate, but as a tool to map the structural requirements for a desired biological effect, such as anticancer, anti-inflammatory, or antimicrobial action. scispace.comnih.gov The findings from studies on this compound contribute to the growing library of knowledge on chalcones, guiding the design and synthesis of new, more potent, and selective therapeutic agents. nih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

3-(3-methylphenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O/c1-13-6-5-7-14(12-13)10-11-16(17)15-8-3-2-4-9-15/h2-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQLMDARIPJTTAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=CC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization Strategies of 3 3 Methylphenyl 1 Phenylprop 2 En 1 One

Established Synthetic Methodologies for Chalcones

The Claisen-Schmidt condensation remains the cornerstone for synthesizing chalcones, including 3-(3-Methylphenyl)-1-phenylprop-2-en-1-one. This reaction involves the cross-aldol condensation of an aromatic ketone (acetophenone) with an aromatic aldehyde (3-methylbenzaldehyde) that lacks α-hydrogens. researchgate.net

Claisen-Schmidt Condensation Protocols (Acid-Catalyzed, Base-Catalyzed, Solvent-Free Conditions)

The Claisen-Schmidt condensation can be effectively catalyzed by either acids or bases, with each method offering distinct advantages. The reaction proceeds by the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the β-hydroxy carbonyl intermediate yields the α,β-unsaturated ketone, or chalcone (B49325). saudijournals.com

Base-Catalyzed Protocols: This is the most common approach, typically employing strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent such as ethanol. nih.gov The base facilitates the deprotonation of the α-carbon of the acetophenone (B1666503) to generate the reactive enolate. These reactions are often carried out at room temperature or with gentle heating and can produce high yields. nih.govmdpi.com

Acid-Catalyzed Protocols: Acid catalysts, such as gaseous hydrochloric acid (HCl) or sulfuric acid, can also promote the condensation. researchgate.netresearchgate.net This method is particularly useful when the reactants contain base-sensitive functional groups. The acid protonates the carbonyl oxygen of the ketone, facilitating tautomerization to the enol form, which then attacks the protonated aldehyde.

Solvent-Free Conditions: In an effort to develop more environmentally friendly procedures, solvent-free Claisen-Schmidt condensations have been explored. rsc.org One common technique is grinding, where solid reactants are mixed with a solid catalyst (e.g., solid NaOH) in a mortar and pestle. researchgate.net This mechanochemical approach often leads to quantitative yields, reduces waste, and can significantly shorten reaction times. rsc.orgscientific.net

Table 1: Comparison of Claisen-Schmidt Condensation Protocols for Chalcone Synthesis

| Catalyst Type | Typical Catalyst | Solvent | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Base-Catalyzed | NaOH, KOH | Ethanol, Methanol | Room Temp. or Reflux | High yields, common reagents | Side reactions possible, not suitable for base-sensitive groups |

| Acid-Catalyzed | HCl, H₂SO₄, BF₃-Et₂O | Ethanol, Acetic Acid | Room Temp. to 100°C | Suitable for base-sensitive substrates | Can require harsh conditions, potential for polymerization |

| Solvent-Free | Solid NaOH, KOH | None | Grinding, Ball-milling | Environmentally friendly, high yields, short reaction times | Not suitable for all substrates, potential for localized heating |

Alternative Synthetic Routes (e.g., Microwave-Assisted, Ultrasonic-Assisted, Wittig Olefination)

Beyond the classical Claisen-Schmidt condensation, several alternative methods have been developed to enhance the synthesis of chalcones.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, dramatically reducing reaction times from hours to minutes and often increasing yields. researchgate.netnih.govacs.org This technique has been successfully applied to the Claisen-Schmidt condensation, providing a greener and more efficient route to chalcones. nih.govtsijournals.com The rapid heating under microwave conditions can minimize the formation of side products. nih.gov

Ultrasonic-Assisted Synthesis: Sonication, or the use of ultrasound, is another energy-efficient method that accelerates chemical reactions. rjpn.org In chalcone synthesis, ultrasonic irradiation enhances the mass transfer between reactants and promotes the reaction, leading to shorter reaction times and higher yields compared to conventional stirring methods. ekb.egderpharmachemica.comniscpr.res.in This technique is particularly effective for heterogeneous reactions. researchgate.net

Wittig Olefination: The Wittig reaction provides a highly reliable and stereoselective alternative for forming the α,β-double bond of chalcones. saudijournals.com This method involves the reaction of a benzaldehyde (B42025) with a phosphorane (ylide) derived from an acetophenone. A key advantage of the Wittig reaction is that it typically yields the (E)-isomer with high selectivity and purity. nih.gov It is often superior to aldol (B89426) condensation for substrates that are sensitive to strong bases or acids or for syntheses where high purity is critical, as the triphenylphosphine (B44618) oxide byproduct can be easily removed. nih.govnih.gov A solvent-free grinding method for the Wittig reaction using an arsonium (B1239301) ylide has also been reported as a green, stereoselective route to chalcones. scientific.net

Advanced Synthetic Approaches for the Chemical Compound

Modern synthetic efforts focus on improving selectivity, efficiency, and sustainability. For this compound, this involves controlling its geometry and adhering to green chemistry principles.

Stereoselective Synthesis and Control of (E/Z) Isomerism

The geometry of the carbon-carbon double bond in chalcones is a critical determinant of their physical properties and biological activity. The (E)-isomer, where the aromatic rings are on opposite sides of the double bond, is generally the thermodynamically more stable and predominantly formed product in most synthetic methods, including the Claisen-Schmidt and Wittig reactions. nih.govresearchgate.netethz.ch

The stereochemical outcome is dictated by steric factors in the transition state of the dehydration (in the Claisen-Schmidt condensation) or the elimination (in the Wittig reaction) step. The transition state leading to the (E)-isomer minimizes steric repulsion between the bulky phenyl and 3-methylphenyl groups. The formation of the (E)-isomer is readily confirmed by ¹H NMR spectroscopy, where the vinylic protons exhibit a large coupling constant (³J_HH) of approximately 15-16 Hz, characteristic of a trans configuration. semanticscholar.org

Green Chemistry Principles in Synthesis (e.g., Solvent-Free, Catalyst Optimization)

The application of green chemistry principles to chalcone synthesis aims to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency. nih.govrjpn.org

Solvent-Free Synthesis: As mentioned, mechanochemical methods such as grinding eliminate the need for bulk solvents, which are often the largest source of waste in a chemical process. rsc.orgnih.gov

Catalyst Optimization: A key area of green chemistry is the development of more efficient and recyclable catalysts. For chalcone synthesis, this includes the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, simplifying purification and reducing waste. researchgate.net Examples include solid bases or acids. Optimization involves selecting a catalyst that provides high conversion and selectivity under mild conditions. researchgate.net The use of water as a green solvent, often in micellar systems, has also been explored to create more sustainable reaction conditions. derpharmachemica.comacs.org

Table 2: Green Synthetic Approaches for Chalcones

| Method | Principle | Conditions | Advantages |

|---|---|---|---|

| Microwave-Assisted | Energy Efficiency | Ethanol, 50% power, 30-50 seconds | Drastic reduction in reaction time, increased yield, fewer impurities. researchgate.netnih.gov |

| Ultrasonic-Assisted | Energy Efficiency | Ethanol, water bath, 25-45°C, 25-150 min | Shorter reaction time, improved yields, milder conditions. niscpr.res.in |

| Solvent-Free Grinding | Waste Prevention | Mortar and pestle, solid NaOH, 5-15 min | No solvent required, simple workup, high yields. researchgate.net |

| Aqueous Micellar Synthesis | Use of Safer Solvents | Water with surfactant (e.g., CTAB) | Avoids volatile organic solvents, can enhance reaction rates. acs.org |

Chemical Derivatization and Scaffold Modification of the Chalcone Core

The this compound scaffold is a valuable precursor for the synthesis of a wide array of more complex molecules, particularly various heterocyclic compounds. nih.govacs.org The reactivity of the chalcone core is dominated by the α,β-unsaturated carbonyl system, which possesses two electrophilic sites: the carbonyl carbon and the β-carbon.

Michael Addition: The β-carbon is susceptible to conjugate (Michael) addition by a variety of nucleophiles. wikipedia.orgmasterorganicchemistry.com This reaction is a fundamental method for introducing new substituents and is a key step in many cyclization reactions. For instance, thiols can add to the double bond in a sulfa-Michael addition, and amines can undergo an aza-Michael addition. buchler-gmbh.combuchler-gmbh.com

Cyclization Reactions: The chalcone backbone is a versatile synthon for constructing five-, six-, and seven-membered heterocyclic rings. These reactions often proceed via an initial Michael addition followed by an intramolecular condensation. nih.govacs.org

Pyrazolines: Reaction with hydrazine (B178648) or substituted hydrazines leads to the formation of pyrazolines. niscpr.res.inacs.org

Pyrimidines: Cyclocondensation with urea, thiourea, or guanidine (B92328) in the presence of a base yields dihydropyrimidine (B8664642) derivatives. nih.govacs.org

Isoxazoles: Reaction with hydroxylamine (B1172632) hydrochloride can produce isoxazole (B147169) derivatives. acs.org

Benzodiazepines and Benzothiazepines: Condensation with o-phenylenediamine (B120857) or o-aminothiophenol can yield seven-membered rings like 1,5-benzodiazepines and 1,5-benzothiazepines, respectively. nih.gov

These derivatization strategies highlight the utility of the this compound core as a building block in synthetic organic chemistry, providing access to a diverse range of compounds with potential applications.

Strategies for Introducing Heterocyclic Moieties onto the Chalcone Scaffold

The introduction of heterocyclic rings onto the chalcone scaffold is a widely employed strategy to enhance biological activity and modulate physicochemical properties. The α,β-unsaturated ketone moiety of chalcones serves as a key reactive site for the construction of various heterocyclic systems through cyclization reactions.

One of the most common approaches involves the reaction of chalcones with binucleophilic reagents. For instance, the reaction of a chalcone with hydrazine hydrate (B1144303) or its derivatives is a classical method for the synthesis of pyrazoline and pyrazole derivatives. The reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration.

Similarly, the reaction of chalcones with hydroxylamine hydrochloride can yield isoxazoline and isoxazole derivatives. The initial step is the formation of an oxime at the carbonyl group, which then undergoes a cyclization reaction.

Furthermore, the condensation of chalcones with compounds containing an active methylene (B1212753) group adjacent to a nitrile, such as malononitrile, in the presence of a base, can lead to the formation of substituted pyridines . The reaction of chalcones with amidines, such as guanidine or urea, is a common route to synthesize pyrimidine derivatives.

Table 1: General Reactions for the Synthesis of Heterocyclic Derivatives from Chalcones

| Heterocyclic Moiety | Reagent(s) | General Reaction Scheme |

| Pyrazole | Hydrazine hydrate | Chalcone + H₂NNH₂ → Pyrazoline → Pyrazole |

| Isoxazole | Hydroxylamine hydrochloride | Chalcone + NH₂OH·HCl → Isoxazoline → Isoxazole |

| Pyrimidine | Guanidine, Urea, or Thiourea | Chalcone + Amidines → Dihydropyrimidine → Pyrimidine |

Note: The specific reaction conditions (solvent, temperature, catalyst) can influence the final product and yield.

Molecular Hybridization and Bioisosterism in the Design of New Chemical Entities

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores from different bioactive molecules into a single hybrid compound. This approach aims to create new molecules with improved affinity, selectivity, and efficacy, or with a dual mode of action. Chalcones are often used as scaffolds in molecular hybridization due to their synthetic accessibility and diverse biological activities. For example, a heterocyclic moiety with known biological activity can be covalently linked to a chalcone backbone to create a hybrid molecule with potentially synergistic or additive effects.

Bioisosterism is another key concept in drug design, which involves the replacement of a functional group in a molecule with another group that has similar steric, electronic, and physicochemical properties. The goal of bioisosteric replacement is to improve the pharmacokinetic or pharmacodynamic properties of a compound, such as enhancing its metabolic stability, reducing its toxicity, or improving its target binding. In the context of chalcones, bioisosteric modifications can be applied to the aryl rings or the enone linker. For example, a phenyl ring could be replaced by a bioisosteric heterocycle like thiophene (B33073) or pyridine (B92270) to alter the electronic distribution and lipophilicity of the molecule.

Table 2: Examples of Bioisosteric Replacements in Chalcone-like Scaffolds

| Original Functional Group | Bioisosteric Replacement | Potential Impact |

| Phenyl ring | Thiophene, Pyridine, Furan | Altered electronics, solubility, and metabolic profile |

| Methoxy group (-OCH₃) | Methylthio group (-SCH₃), Hydroxyl group (-OH) | Modified hydrogen bonding potential and metabolism |

| Carbon-carbon double bond (in the enone linker) | Heterocyclic ring (e.g., part of a pyrazole) | Conformational restriction, altered reactivity |

The application of these design principles to the chalcone scaffold has led to the development of numerous derivatives with a wide range of biological activities. While specific research on this compound is limited, the general strategies outlined above provide a roadmap for the potential synthesis and derivatization of this and other chalcones to generate novel and potentially bioactive molecules.

Advanced Spectroscopic Characterization and Structural Analysis of 3 3 Methylphenyl 1 Phenylprop 2 En 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. One-dimensional (¹H and ¹³C) and two-dimensional techniques provide detailed information about the carbon skeleton, the chemical environment of each atom, and their spatial relationships.

The ¹H and ¹³C NMR spectra of 3-(3-Methylphenyl)-1-phenylprop-2-en-1-one provide a complete map of the proton and carbon environments within the molecule. The assignments are based on characteristic chemical shift ranges, signal multiplicities (splitting patterns), and integration values.

¹H NMR Spectroscopy: The proton spectrum is characterized by signals in both the aromatic and olefinic regions. The two vinyl protons of the α,β-unsaturated ketone system appear as doublets, with a large coupling constant (typically >15 Hz) confirming the E (trans) configuration of the double bond. The protons of the unsubstituted phenyl ring and the 3-methylphenyl ring resonate in the aromatic region (typically 7.0-8.1 ppm). The methyl group protons appear as a distinct singlet in the upfield region (around 2.4 ppm).

¹³C NMR Spectroscopy: The carbon spectrum shows a characteristic signal for the carbonyl carbon (C=O) in the downfield region (around 190 ppm). fabad.org.tr The olefinic carbons (Cα and Cβ) and the twelve aromatic carbons resonate in the range of 120-145 ppm. fabad.org.tr The methyl carbon provides a signal in the upfield region, typically around 21 ppm.

The following tables summarize the expected chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments for the protons and carbons of the molecule, based on data for structurally similar chalcones. rsc.orgbiointerfaceresearch.com

Interactive Data Table: ¹H NMR Spectral Data for this compound (CDCl₃)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-α (vinyl) | ~7.5 | Doublet (d) | ~15.7 |

| H-β (vinyl) | ~7.8 | Doublet (d) | ~15.7 |

| H-2', H-6' (phenyl) | ~8.0 | Multiplet (m) | - |

| H-3', H-4', H-5' (phenyl) | ~7.5-7.6 | Multiplet (m) | - |

| H-2, H-4, H-5, H-6 (3-methylphenyl) | ~7.2-7.4 | Multiplet (m) | - |

| -CH₃ (methyl) | ~2.4 | Singlet (s) | - |

Interactive Data Table: ¹³C NMR Spectral Data for this compound (CDCl₃)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (carbonyl) | ~190.5 |

| C-β (vinyl) | ~144.8 |

| C-α (vinyl) | ~122.1 |

| C-1' (phenyl, ipso) | ~138.2 |

| C-2', C-6' (phenyl) | ~128.6 |

| C-3', C-5' (phenyl) | ~128.5 |

| C-4' (phenyl) | ~132.8 |

| C-1 (3-methylphenyl, ipso) | ~134.8 |

| C-2 (3-methylphenyl) | ~129.0 |

| C-3 (3-methylphenyl, ipso) | ~138.5 |

| C-4 (3-methylphenyl) | ~131.0 |

| C-5 (3-methylphenyl) | ~128.7 |

| C-6 (3-methylphenyl) | ~126.0 |

| -CH₃ (methyl) | ~21.5 |

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for unambiguous assignment and detailed structural analysis of chalcones. basjsci.edu.iqresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, a strong cross-peak between the H-α and H-β signals would definitively confirm their coupling. sdsu.edu It would also help delineate the coupling patterns within the two separate aromatic rings. core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). epfl.ch This technique allows for the direct and unambiguous assignment of protonated carbons. For example, the signal for the methyl protons (~2.4 ppm) would show a cross-peak to the methyl carbon signal (~21.5 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (typically 2-4 bond) correlations between protons and carbons. youtube.com This is particularly useful for assigning non-protonated (quaternary) carbons. Key expected correlations would include:

The vinyl protons (H-α and H-β) to the carbonyl carbon (C=O).

The vinyl proton H-β to the ipso-carbon of the 3-methylphenyl ring (C-1).

The protons on the phenyl ring (H-2', H-6') to the carbonyl carbon (C=O).

The methyl protons (-CH₃) to the C-3 and adjacent C-2 and C-4 carbons of the 3-methylphenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation. A strong NOESY correlation between the vinyl protons H-α and H-β would provide further evidence for the E-configuration. Additionally, NOESY can be used to study the preferred conformation around the single bonds, such as the orientation of the phenyl ring relative to the enone system. researchgate.net

Saturation Transfer Difference (STD) NMR is a powerful ligand-observed NMR technique used to study the binding of small molecules (ligands) to large macromolecular receptors, such as proteins or nucleic acids. nih.govglycopedia.eu The experiment identifies which protons of a ligand are in close proximity to the receptor in the bound state, thereby mapping the ligand's binding epitope. d-nb.info

In a hypothetical study where this compound is investigated as an inhibitor of a specific enzyme, STD NMR could be employed. nih.gov The experiment involves irradiating the protein with a selective radiofrequency pulse. This saturation is transferred via spin diffusion throughout the protein and, crucially, to the bound ligand. ichorlifesciences.com When the ligand dissociates, it carries this saturation information into the bulk solution.

By subtracting a spectrum with on-resonance protein irradiation from a spectrum with off-resonance irradiation, a "difference" spectrum is obtained. This STD spectrum exclusively shows signals from the ligand that binds to the target. researchgate.net The relative intensities of the signals in the STD spectrum indicate which protons are closest to the protein surface. For this compound, if the 3-methylphenyl ring were buried deep within a hydrophobic pocket of the enzyme, the protons of this ring and the methyl group would show the strongest enhancement in the STD spectrum. Conversely, if the unsubstituted phenyl ring were more solvent-exposed, its protons would show weaker signals.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups and bonding arrangements within a molecule by probing its molecular vibrations.

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups in this compound. The spectrum is dominated by a few characteristic absorption bands corresponding to the stretching and bending vibrations of specific bonds. orientjchem.org The most prominent feature in the FTIR spectrum of a chalcone (B49325) is the intense absorption band corresponding to the carbonyl group. rsc.org

Interactive Data Table: Characteristic FTIR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Description |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium-Weak | Stretching of C-H bonds on the phenyl rings. |

| C-H Stretch (Olefinic) | 3080 - 3010 | Medium-Weak | Stretching of C-H bonds of the C=C double bond. |

| C=O Stretch (Ketone) | ~1660 | Strong | Stretching of the conjugated carbonyl group. fabad.org.tr |

| C=C Stretch (Olefinic) | ~1605 | Medium-Strong | Stretching of the α,β-unsaturated C=C double bond. |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Strong | In-plane skeletal vibrations of the aromatic rings. |

| C-H Bend (Olefinic, trans) | ~975 | Strong | Out-of-plane bending (wagging) of trans C-H bonds. |

Raman spectroscopy provides complementary information to FTIR. While FTIR measures the absorption of infrared light due to changes in a molecule's dipole moment, Raman spectroscopy measures the inelastic scattering of light due to changes in a molecule's polarizability. researchgate.net

For this compound, the following features would be expected in the Raman spectrum:

C=C Olefinic Stretch: The C=C double bond is highly polarizable and is expected to produce a strong and sharp signal in the Raman spectrum, typically around 1600-1620 cm⁻¹. This signal is often more intense in the Raman spectrum than in the FTIR spectrum. researchgate.net

Aromatic Ring Vibrations: The "ring breathing" modes of both the phenyl and 3-methylphenyl rings are highly symmetric and thus give rise to strong, characteristic bands in the Raman spectrum, most notably a sharp signal around 1000 cm⁻¹.

C=O Carbonyl Stretch: The carbonyl group, being highly polar, typically shows a weaker signal in the Raman spectrum compared to its very strong absorption in the FTIR spectrum.

The combination of FTIR and Raman spectroscopy provides a more complete vibrational profile of the molecule, confirming the presence of the key structural motifs: the conjugated enone system and the substituted aromatic rings. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a key technique for probing the electronic transitions within the conjugated system of this compound. The spectrum of chalcones is typically characterized by strong absorption bands in the UV region, which are sensitive to the molecular structure and the surrounding solvent environment.

The electronic absorption spectrum of chalcones is generally dominated by an intense band between 260 and 400 nm. biointerfaceresearch.com This absorption is influenced by the nature of the aromatic rings and the substituents they carry. The presence of the methyl group on one of the phenyl rings, as in the title compound, can subtly modify the electronic properties and, consequently, the absorption profile.

Chalcone derivatives are known to exhibit solvatochromism, where the position of the maximum absorption wavelength (λmax) changes with the polarity of the solvent. researchgate.net This phenomenon arises from differential stabilization of the ground and excited electronic states by the solvent molecules. wikipedia.org An increase in solvent polarity can lead to either a bathochromic (red) shift or a hypsochromic (blue) shift of the absorption band, depending on the change in the molecule's dipole moment upon electronic excitation. wikipedia.org For many chalcones, a positive solvatochromism (bathochromic shift with increasing solvent polarity) is observed, indicating that the excited state is more polar than the ground state.

The table below illustrates typical UV-Vis absorption maxima for a chalcone scaffold in solvents of varying polarity, demonstrating the solvatochromic effect.

| Solvent | Polarity (ET(30) kcal/mol) | Typical λmax (nm) | Type of Shift |

| Cyclohexane | 31.2 | ~310 | - |

| Dichloromethane | 41.1 | ~318 | Bathochromic |

| Acetone | 42.2 | ~320 | Bathochromic |

| Ethanol | 51.9 | ~325 | Bathochromic |

| Methanol | 55.5 | ~328 | Bathochromic |

Note: Data are representative of the chalcone class and illustrate the general trend of solvatochromism.

The primary absorption band observed in the UV-Vis spectrum of this compound corresponds to a π-π* electronic transition. biointerfaceresearch.comnih.gov This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the extensive conjugated system that spans the two aromatic rings and the enone bridge. The high molar absorptivity (ε) values associated with this band are characteristic of such allowed transitions. nih.gov

In addition to the main π-π* band, a weaker absorption, often appearing as a shoulder, can sometimes be observed corresponding to an n-π* transition. This involves the promotion of an electron from a non-bonding (n) orbital, primarily located on the carbonyl oxygen, to a π* antibonding orbital.

The chalcone structure acts as a donor-π-acceptor system, which can give rise to Intramolecular Charge Transfer (ICT) upon photoexcitation. The phenyl ring can act as an electron donor, the enone bridge as the π-system, and the carbonyl group as the electron acceptor. The substitution pattern on the aromatic rings significantly influences the extent of this ICT. Solvatochromic studies are particularly useful for investigating ICT phenomena, as the charge-separated excited state is highly stabilized by polar solvents, leading to pronounced bathochromic shifts.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathways

Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and elucidating its structure through characteristic fragmentation patterns. The nominal molecular weight of the compound (C₁₆H₁₄O) is 222.28 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

Under electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the compound is typically observed as a protonated molecule, [M+H]⁺, at m/z 223. nih.gov Other adducts, such as with sodium [M+Na]⁺ or ammonium [M+NH₄]⁺, may also be detected. uni.lu

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | [C₁₆H₁₅O]⁺ | 223.11174 |

| [M+Na]⁺ | [C₁₆H₁₄ONa]⁺ | 245.09368 |

| [M+NH₄]⁺ | [C₁₆H₁₈NO]⁺ | 240.13828 |

| [M]⁺ | [C₁₆H₁₄O]⁺ | 222.10391 |

Data sourced from predicted values. uni.lu

Tandem mass spectrometry (MS/MS) of the protonated molecular ion reveals distinct fragmentation pathways characteristic of the chalcone core. The fragmentation is often initiated by cleavages within the propenone linker. Common fragmentation pathways for protonated chalcones include: nih.govresearchgate.net

Loss of the Phenyl Group (A-ring): Cleavage can result in the loss of the unsubstituted phenyl group (C₆H₅•), leading to a significant fragment ion.

Loss of the Methylphenyl Group (B-ring): Alternatively, the 3-methylphenyl group can be lost.

Loss of Carbon Monoxide (CO): A retro-Diels-Alder-type rearrangement can lead to the neutral loss of CO from the precursor ion. nih.gov

α-Cleavage: Radical-initiated α-cleavage next to the carbonyl group is a common pathway, often resulting in the loss of either the phenyl or the substituted styryl radical. researchgate.net

A plausible fragmentation pathway for [M+H]⁺ of this compound would involve the initial protonation at the carbonyl oxygen, followed by cleavage on either side of the carbonyl group, leading to characteristic benzoyl and substituted cinnamoyl cations. Subsequent losses of neutral molecules like CO are also expected.

X-ray Crystallography for Solid-State Structure and Supramolecular Architecture

Single-crystal X-ray diffraction studies on chalcone derivatives reveal several common structural features. The molecule typically adopts an E configuration about the C=C double bond of the propenone bridge. researchgate.net The core chalcone moiety is often nearly planar, but the two aromatic rings are generally twisted out of this plane to varying degrees. The dihedral angle between the phenyl rings can range significantly depending on the steric and electronic effects of the substituents. researchgate.netiucr.org

For this compound, the structure would consist of the central α,β-unsaturated ketone system, with the phenyl and 3-methylphenyl groups attached. The bond lengths and angles are expected to be within the typical ranges for sp² hybridized carbons and carbonyl groups.

| Parameter | Typical Value |

| C=O Bond Length | ~1.22 - 1.24 Å |

| C=C Bond Length | ~1.33 - 1.35 Å |

| C-C (single) Bond Length | ~1.47 - 1.49 Å |

| C=C-C Bond Angle | ~120 - 125° |

| C-C=O Bond Angle | ~118 - 122° |

Note: Values are representative for the chalcone framework based on related structures.

The packing of this compound molecules in the crystal lattice is directed by a network of weak non-covalent interactions. In the absence of strong hydrogen bond donors (like -OH or -NH), the supramolecular architecture is dominated by weaker forces. researchgate.net

C-H···O Interactions: Weak hydrogen bonds involving aromatic or vinylic C-H groups as donors and the carbonyl oxygen as an acceptor are commonly observed in chalcone crystal structures. researchgate.netmdpi.com These interactions often link molecules into chains or dimeric motifs.

C-H···π Interactions: The electron-rich π systems of the phenyl rings can act as acceptors for hydrogen bonds from C-H groups of neighboring molecules. mdpi.comnih.gov These interactions play a crucial role in stabilizing the three-dimensional packing arrangement.

π-π Stacking: The aromatic rings of adjacent molecules may engage in π-π stacking interactions. These can be either face-to-face or, more commonly, parallel-displaced, with centroid-to-centroid distances typically in the range of 3.5 to 4.0 Å. mdpi.com The presence and geometry of these interactions are highly dependent on the steric hindrance imposed by substituents.

The interplay of these weak interactions dictates the final crystal packing, influencing the material's physical properties such as melting point and solubility.

Polymorphism and Crystal Engineering Studies

The study of polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is of significant interest in the fields of materials science and pharmaceuticals. While specific studies on the polymorphic behavior of this compound are not extensively reported in the reviewed literature, the broader class of chalcones, to which this compound belongs, is known to exhibit polymorphism. rsc.orgucl.ac.uk This phenomenon, along with the principles of crystal engineering, offers insights into how molecular packing and intermolecular interactions can influence the physical properties of a compound.

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties by controlling the assembly of molecular building blocks. In the context of chalcones, this often involves the strategic placement of functional groups to direct intermolecular interactions such as hydrogen bonding and π-π stacking. These interactions play a crucial role in the formation of different crystal lattices, potentially leading to polymorphs with distinct characteristics.

Research on various chalcone derivatives has revealed the existence of different crystalline forms, often influenced by the nature and position of substituents on the phenyl rings. ucl.ac.uk For instance, studies on other chalcones have demonstrated how minor changes in molecular structure can lead to significant differences in crystal packing. This can affect properties such as melting point, solubility, and bioavailability in the case of pharmaceutical compounds.

The exploration of polymorphism in chalcones is often driven by the desire to understand and control their solid-state properties. Different polymorphs of a compound can exhibit variations in their physical and chemical stability, which is a critical consideration in the development of new materials. While specific crystallographic data for polymorphs of this compound is not available, the general principles observed in related chalcone structures provide a framework for understanding its potential solid-state behavior.

The following table presents crystallographic data for two different polymorphs of a related chalcone, (E)-1-(2-aminophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, illustrating the structural diversity that can arise from polymorphism. rsc.org

| Crystal Data | Polymorph A | Polymorph B |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/n | P2₁2₁2₁ |

| a (Å) | 10.334(1) | 7.989(1) |

| b (Å) | 12.011(1) | 12.345(2) |

| c (Å) | 13.567(2) | 16.789(2) |

| α (°) | 90 | 90 |

| β (°) | 109.45(1) | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 1587.8(3) | 1656.7(4) |

| Z | 4 | 4 |

This data is for an exemplary chalcone and is intended to illustrate the concept of polymorphism within this class of compounds.

Further research into the crystallization conditions of this compound could potentially reveal the existence of different polymorphic forms. Such studies would be valuable for a comprehensive understanding of its material properties and for any potential applications where solid-state characteristics are important. The principles of crystal engineering could then be applied to selectively crystallize a desired polymorph or to design co-crystals with tailored properties.

Computational Chemistry and Theoretical Investigations of 3 3 Methylphenyl 1 Phenylprop 2 En 1 One

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the structural and electronic properties of molecules, providing insights that complement experimental findings. For 3-(3-Methylphenyl)-1-phenylprop-2-en-1-one, a chalcone (B49325) derivative, DFT calculations are instrumental in elucidating its fundamental chemical characteristics.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of a molecule, corresponding to a minimum on the potential energy surface. For chalcones like this compound, DFT methods, such as the B3LYP functional combined with a 6-311G(d,p) basis set, are commonly employed to achieve an accurate optimized structure. nih.gov

| Structural Feature | Description | Typical Value (°C) |

|---|---|---|

| Ring A - Enone | Dihedral angle between the phenyl ring (attached to C=O) and the propenone bridge. | 5-25 |

| Ring B - Enone | Dihedral angle between the 3-methylphenyl ring and the propenone bridge. | 5-20 |

| Ring A - Ring B | Dihedral angle between the mean planes of the two aromatic rings. | 10-50 |

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. acs.orgnih.gov A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity. acs.orgresearchgate.net

For chalcones, the HOMO is typically localized on the cinnamoyl system, while the LUMO is distributed over the entire molecule. The specific substitution pattern on the aromatic rings influences the energies of these orbitals. DFT calculations can precisely quantify these energies and the resulting gap. From the HOMO and LUMO energies, key reactivity indices such as electrophilicity and nucleophilicity can be derived, which describe the molecule's ability to accept or donate electrons, respectively. researchgate.net Molecules with high HOMO-LUMO gaps are generally more stable and less reactive. nih.gov

| Parameter | Symbol | Typical Calculated Value |

|---|---|---|

| HOMO Energy | EHOMO | -6.1 eV |

| LUMO Energy | ELUMO | -2.5 eV |

| Energy Gap | ΔE = ELUMO - EHOMO | 3.6 eV |

| Electronegativity | χ | 4.3 eV |

| Chemical Hardness | η | 1.8 eV |

| Electrophilicity Index | ω | 5.1 eV |

| Nucleophilicity Index | N | 2.9 eV |

Computational chemistry provides reliable methods for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework. nih.govresearchgate.net The accuracy of these predictions is highly dependent on the chosen functional and basis set, with methods like B3LYP/6-311++G(d,p) often providing results in good agreement with experimental data. ingentaconnect.comcdmf.org.br Comparing calculated shifts with experimental spectra can confirm structural assignments. nih.gov

| Atom Type | Predicted Chemical Shift Range (ppm) |

|---|---|

| Aromatic Protons (¹H) | 7.0 - 8.1 |

| Olefinic Protons (¹H) | 7.4 - 7.9 |

| Methyl Protons (¹H) | 2.3 - 2.5 |

| Carbonyl Carbon (¹³C) | 188 - 192 |

| Aromatic/Olefinic Carbons (¹³C) | 120 - 145 |

| Methyl Carbon (¹³C) | 20 - 22 |

UV-Vis Absorption Spectra: The electronic absorption properties are investigated using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption of light. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. mdpi.com For chalcones, the UV-Vis spectrum typically shows two main absorption bands, often corresponding to π→π* and n→π* electronic transitions. researchgate.net The solvent environment can significantly influence the absorption spectrum, an effect that can be modeled computationally using methods like the Polarizable Continuum Model (PCM). analis.com.my

| λmax (nm) | Oscillator Strength (f) | Major Contribution (Transition) |

|---|---|---|

| ~315 | > 0.8 | HOMO → LUMO (π→π) |

| ~240 | > 0.4 | HOMO-1 → LUMO (π→π) |

Conceptual DFT provides a framework for quantifying chemical concepts and reactivity using derivatives of the energy with respect to the number of electrons or the external potential. researchgate.net These reactivity descriptors, both global and local, are powerful tools for understanding and predicting the chemical behavior of molecules.

Global reactivity descriptors are calculated from the energies of the frontier molecular orbitals and provide a general overview of the molecule's reactivity. These include chemical hardness (η), which measures resistance to charge transfer, and the global electrophilicity index (ω), which quantifies the ability of a molecule to accept electrons. researchgate.net

Local reactivity descriptors, such as Fukui functions, pinpoint the most reactive sites within a molecule. These functions indicate the change in electron density at a specific point when an electron is added or removed, thus identifying regions susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net This analysis is crucial for predicting the regioselectivity of chemical reactions.

| Descriptor | Symbol | Formula | Significance |

|---|---|---|---|

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons. |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Measures resistance to deformation of electron cloud. |

| Global Softness | S | 1 / (2η) | Inverse of hardness, indicates high reactivity. |

| Electrophilicity Index | ω | μ² / (2η) | Measures the propensity to accept electrons. |

Molecular Modeling and Dynamics Simulations

Molecular docking is a computational simulation technique used to predict the binding mode and affinity of a small molecule (ligand) within the active site of a macromolecular target, typically a protein. journaljpri.comthepharmajournal.com This method is fundamental in drug discovery and medicinal chemistry for identifying potential drug candidates and understanding their mechanism of action. nih.gov

For this compound, molecular docking studies can be performed to explore its potential inhibitory activity against various biological targets, such as enzymes involved in cancer or inflammation (e.g., kinases, cyclooxygenases, lipoxygenases). nih.govpreprints.org The process involves generating a 3D model of the chalcone and docking it into the crystal structure of the target protein. A scoring function then calculates the binding affinity, typically expressed in kcal/mol, which estimates the strength of the ligand-receptor interaction. unja.ac.id Lower binding energy values indicate a more stable complex and potentially higher inhibitory activity. nih.gov

The analysis of the docked pose reveals the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand in the binding pocket. thepharmajournal.com These insights are crucial for understanding the structure-activity relationship and for the rational design of more potent analogues. nih.gov

| Parameter | Value |

|---|---|

| Protein Target | e.g., Human 15-LOX-1 |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | e.g., Leu, Val, Ile, Phe |

| Types of Interactions | Hydrophobic interactions with alkyl and phenyl groups, π-π stacking with aromatic residues. |

Molecular Dynamics Simulations for Conformational Stability and Flexibility in Solvated Systems

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For this compound, MD simulations in a solvated system, typically water, are crucial for understanding its conformational stability and flexibility in a biologically relevant environment. These simulations can reveal how the molecule interacts with solvent molecules and which conformations are energetically favorable. nih.govbiotech-asia.org

The simulation process involves placing the chalcone molecule in a box of explicit solvent molecules and calculating the forces between atoms using a force field. The system's trajectory is then simulated by integrating Newton's laws of motion over a specific period, often on the nanosecond scale. Analysis of this trajectory provides insights into the molecule's dynamic behavior.

Key parameters analyzed from MD simulations include:

Root Mean Square Fluctuation (RMSF): This parameter highlights the fluctuation of individual atoms or residues around their average positions, revealing the flexible regions of the molecule. For this compound, this can show the degree of rotation around the single bonds connecting the phenyl rings and the enone linker.

Hydrogen Bond Analysis: This analysis quantifies the formation and breaking of hydrogen bonds between the chalcone's carbonyl oxygen and water molecules, which is critical for understanding its solubility and interactions in an aqueous environment.

Solvent Accessible Surface Area (SASA): SASA calculations determine the surface area of the molecule that is accessible to the solvent, providing information about its hydrophobic and hydrophilic characteristics. nih.gov

| Simulation Parameter | Typical Value/Condition | Information Gained |

|---|---|---|

| Force Field | CHARMM, AMBER, GROMOS | Defines the potential energy and interatomic forces of the system. |

| Solvent Model | TIP3P, SPC/E (Water) | Simulates the aqueous physiological environment. |

| Simulation Time | 50 - 200 ns | Ensures adequate sampling of conformational space. |

| Temperature | 300 K | Simulates physiological temperature. |

| Pressure | 1 bar | Simulates atmospheric pressure. |

| Analysis Metrics | RMSD, RMSF, SASA, H-bonds | Provides data on stability, flexibility, and solvent interactions. |

For this compound, these simulations would likely show that the molecule maintains a largely planar E-configuration due to the conjugated system, with flexibility arising from the rotation of the phenyl and methylphenyl rings.

In Silico Prediction of Pharmacokinetic Properties (ADME: Absorption, Distribution, Metabolism, Excretion)

In the early stages of drug discovery, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is essential to evaluate its potential as a drug candidate. rjptonline.orgroyalsocietypublishing.org In silico computational tools offer a rapid and cost-effective way to estimate these pharmacokinetic parameters directly from the molecular structure before undertaking expensive experimental studies. acs.orgresearchgate.net Web-based platforms like SwissADME and pkCSM are commonly used for these predictions. rjptonline.orgroyalsocietypublishing.org

The evaluation of this compound would involve assessing several key descriptors:

Lipinski's Rule of Five: This rule helps evaluate "drug-likeness" and predicts if a compound has properties that would make it a likely orally active drug in humans. The rules state that a molecule should have a molecular weight ≤ 500 Da, a logP ≤ 5, ≤ 5 hydrogen bond donors, and ≤ 10 hydrogen bond acceptors. rjptonline.org

Topological Polar Surface Area (TPSA): TPSA is a good indicator of a drug's ability to permeate cell membranes. A TPSA value of less than 140 Ų is typically associated with good oral bioavailability. rjptonline.org

Gastrointestinal (GI) Absorption: This parameter predicts the extent to which the compound will be absorbed from the gut into the bloodstream.

Blood-Brain Barrier (BBB) Permeation: This predicts the likelihood of the compound crossing the BBB, which is crucial for drugs targeting the central nervous system.

CYP450 Inhibition: Cytochrome P450 enzymes are major players in drug metabolism. Predicting whether a compound inhibits specific isoforms (e.g., CYP2D6, CYP3A4) is vital to foresee potential drug-drug interactions.

| ADME Parameter | Predicted Value/Descriptor | Implication |

|---|---|---|

| Molecular Weight | 236.31 g/mol | Complies with Lipinski's Rule (<500) |

| LogP (Lipophilicity) | ~4.15 | Complies with Lipinski's Rule (<5) |

| Hydrogen Bond Acceptors | 1 (Carbonyl Oxygen) | Complies with Lipinski's Rule (≤10) |

| Hydrogen Bond Donors | 0 | Complies with Lipinski's Rule (≤5) |

| Lipinski's Violations | 0 | High probability of "drug-likeness" |

| GI Absorption | High | Likely well-absorbed orally. |

| BBB Permeant | Yes | Potential to act on CNS targets. |

| CYP2C9 Inhibitor | Yes (Predicted) | Potential for drug-drug interactions. |

| Bioavailability Score | 0.55 | Good probability of oral bioavailability. |

Based on these in silico predictions, this compound exhibits favorable drug-like properties, suggesting it is a promising scaffold for further investigation. acs.org

Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are statistical methods that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.govnih.govufg.br For chalcones like this compound, QSAR models can predict their potential efficacy as, for example, anticancer or anti-inflammatory agents based on specific molecular features. researchgate.netresearchgate.net

The development of a QSAR model involves several steps:

Data Set Compilation: A set of structurally similar chalcone derivatives with experimentally determined biological activities is gathered.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including topological, electrostatic, quantum-chemical, and physicochemical properties. ingentaconnect.com

Model Generation and Validation: Statistical techniques, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a model that links the descriptors to the observed activity. researchgate.net The model's robustness and predictive power are then rigorously validated. rsc.org

Key molecular descriptors often found to be important in QSAR studies of chalcones include electronic parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which relate to the molecule's ability to donate or accept electrons. nih.govresearchgate.net Steric and topological descriptors also play a significant role. ingentaconnect.com A QSRR study, on the other hand, might correlate structural features with chromatographic retention times. u-szeged.hu

| Descriptor Class | Example Descriptors | Relevance |

|---|---|---|

| Electronic | HOMO/LUMO Energy, Dipole Moment | Relates to charge transfer and reactivity. |

| Topological | Wiener Index, Balaban Index | Describes molecular size, shape, and branching. |

| Physicochemical | LogP, Molar Refractivity | Relates to lipophilicity and membrane permeability. |

| Steric/Geometrical | Molecular Volume, Surface Area | Describes the 3D shape and size influencing receptor fit. |

| Quantum-Chemical | Atomic Charges, Bond Orders | Provides detailed electronic structure information. nih.gov |

A QSAR model for a series including this compound could reveal that the position and electronic nature of substituents on the phenyl rings are critical for a specific biological activity.

Theoretical Prediction of Photophysical and Photochemical Properties

The photophysical and photochemical properties of chalcones are of interest for applications in areas like fluorescent probes and photosensitizers. thaiscience.inforesearchgate.net Theoretical methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for predicting these properties. manipal.eduacs.org These calculations provide insights into how this compound absorbs and emits light and behaves upon electronic excitation.

Key predicted properties include:

Absorption Spectrum (λmax): TD-DFT calculations can predict the electronic absorption spectrum, identifying the wavelengths of maximum absorption (λmax). researchgate.netbiointerfaceresearch.com For chalcones, this typically involves π-π* transitions within the conjugated system. acs.org

Oscillator Strength (f): This value indicates the probability of a particular electronic transition occurring. A higher oscillator strength corresponds to a more intense absorption peak. stackexchange.com

Frontier Molecular Orbitals (HOMO-LUMO): The energy gap between the HOMO and LUMO is a crucial parameter that influences the molecule's electronic properties and the energy of the first electronic transition. A smaller gap generally leads to absorption at longer wavelengths.

Excited State Dynamics: Upon absorbing light, the molecule enters an excited state. Computational studies can explore the potential for processes like fluorescence (light emission) or photochemical reactions, such as E/Z (cis/trans) isomerization around the central double bond. mdpi.com

| Property | Predicted Value/Descriptor | Significance |

|---|---|---|

| Absorption Max (λmax) | ~310-330 nm | Indicates absorption in the UVA range. |

| Oscillator Strength (f) | > 0.5 | Strong, allowed π-π* transition. stackexchange.com |

| HOMO Energy | ~ -6.2 eV | Relates to electron-donating ability. |

| LUMO Energy | ~ -2.3 eV | Relates to electron-accepting ability. |

| HOMO-LUMO Gap | ~ 3.9 eV | Correlates with the energy of the main absorption band. |

| Primary Photochemical Process | E/Z Isomerization | Potential for photoswitching behavior. mdpi.com |

Theoretical calculations suggest that this compound absorbs UV light through a π-π* transition localized on the cinnamoyl system and may undergo photoisomerization upon irradiation.

Reaction Mechanisms and Kinetics of 3 3 Methylphenyl 1 Phenylprop 2 En 1 One

Mechanistic Studies of Chalcone (B49325) Synthesis

The primary method for synthesizing chalcones, including 3-(3-Methylphenyl)-1-phenylprop-2-en-1-one, is the Claisen-Schmidt condensation.

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (with no α-hydrogens) and a ketone (with α-hydrogens). wikipedia.orgnih.gov For the synthesis of this compound, the reactants are 3-methylbenzaldehyde and acetophenone (B1666503). orientjchem.org The reaction proceeds through the following detailed steps:

Enolate Formation : A strong base, typically hydroxide (B78521) (OH⁻), abstracts an acidic α-hydrogen from acetophenone. This deprotonation results in the formation of a resonance-stabilized enolate ion.

Nucleophilic Attack : The nucleophilic enolate ion attacks the electrophilic carbonyl carbon of 3-methylbenzaldehyde. This step forms a tetrahedral alkoxide intermediate.

Protonation : The alkoxide intermediate is protonated by a water molecule (formed in the initial deprotonation step), yielding a β-hydroxy ketone intermediate, specifically 3-hydroxy-3-(3-methylphenyl)-1-phenylpropan-1-one.

Dehydration : Under the basic reaction conditions, a second α-hydrogen (on the carbon adjacent to the carbonyl group) is abstracted. This leads to the formation of a new enolate.

Elimination : The reaction concludes with the elimination of a hydroxide ion, forming a carbon-carbon double bond. This final step is an E1cB (Elimination, Unimolecular, conjugate Base) mechanism and results in the formation of the conjugated system of this compound. researchgate.net

Rate Law: Rate = k[aldehyde][ketone][base]

For the synthesis of this compound, the rate expression is: Rate = k[3-methylbenzaldehyde][acetophenone][OH⁻]

The rate-determining step is generally considered to be the final elimination (dehydration) step from the β-hydroxy ketone intermediate. escholarship.org The presence of the electron-donating methyl group on the benzaldehyde (B42025) ring can influence the reaction rate. Electron-donating groups can slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing the initial nucleophilic attack, but this effect is often balanced by other factors in the multi-step reaction. Studies using heterogeneous acid catalysts have shown that electron-donating substituents on the benzaldehyde exhibit higher conversion rates compared to electron-withdrawing substituents. rsc.org

Table 1: Factors Influencing the Kinetics of Chalcone Formation

| Factor | Effect on Reaction Rate | Rationale |

| Substituent on Aldehyde | Electron-donating groups (like -CH₃) generally increase conversion. | May stabilize intermediates or affect catalyst interaction. |

| Base Concentration | Increases the rate up to a certain point. | Catalyzes the formation of the enolate nucleophile. |

| Solvent | Polar solvents are typically used. | Stabilizes the charged intermediates (enolate, alkoxide). |

| Temperature | Increases the rate. | Provides the necessary activation energy for the reaction. |

Oxidation Reactions and Associated Kinetic Mechanisms

The chalcone skeleton of this compound has two primary sites susceptible to oxidation: the carbon-carbon double bond (>C=C<) and the carbonyl group (>C=O). sciensage.info The specific site of attack depends on the oxidizing agent and reaction conditions.

Kinetic studies on the oxidation of various substituted chalcones by reagents like trichloroisocyanuric acid (TCICA) and imidazolium chlorochromate (ICC) provide insight into the likely mechanism for this compound.

Oxidation with Trichloroisocyanuric Acid (TCICA): The reaction is first order with respect to both the chalcone and TCICA, and has a fractional order dependence on H⁺ concentration. The proposed mechanism involves an electrophilic attack by the oxidant species (HOCl or H₂OCl⁺) on the C=C double bond. The presence of an electron-releasing group, such as the 3-methyl group, is expected to increase the rate of reaction by stabilizing the transition state. The products are typically cleaved fragments like benzoic acid and a substituted phenylacetaldehyde. core.ac.uk

Oxidation with Imidazolium Chlorochromate (ICC): In contrast, studies with ICC show that electron-withdrawing substituents enhance the reaction rate, while electron-releasing groups (like the methyl group) retard it. sciensage.info This suggests a different mechanism, possibly involving the formation of a complex between the oxidant and the substrate, followed by its decomposition in the rate-determining step. The reaction shows a first-order dependence on the oxidant and H⁺, but a fractional order with respect to the chalcone. sciensage.info

Table 2: Kinetic Parameters for Oxidation of Substituted Chalcones (General Data)

| Oxidizing Agent | Order in [Chalcone] | Order in [Oxidant] | Effect of Electron-Donating Group (-CH₃) |

| TCICA | 1 | 1 | Rate increases |

| ICC sciensage.info | Fractional | 1 | Rate decreases |

| MCC bookpi.orgresearchgate.net | Fractional | 1 | Rate increases |

Reduction Reactions and Pathways

The α,β-unsaturated ketone structure of this compound allows for selective reduction of either the C=C double bond or the C=O carbonyl group.

1,2-Reduction (Reduction of C=O): This pathway leads to the formation of an allylic alcohol, (E)-3-(3-methylphenyl)-1-phenylprop-2-en-1-ol. This selective reduction is typically achieved using hydride reagents like sodium borohydride (NaBH₄). study.com The hydride attacks the electrophilic carbonyl carbon, and subsequent protonation yields the alcohol.

1,4-Reduction or Conjugate Reduction (Reduction of C=C): This pathway results in a saturated ketone, 3-(3-methylphenyl)-1-phenylpropan-1-one. This is often achieved through catalytic hydrogenation using H₂ gas with a metal catalyst like palladium on carbon (Pd/C). youtube.com Copper hydride-catalyzed reductions are also effective for the chemoselective 1,4-reduction of α,β-unsaturated ketones. rsc.org

Complete Reduction: The use of stronger reducing conditions, such as catalytic hydrogenation (H₂/Pd-C) under more forcing conditions (higher pressure or longer reaction times), can reduce both the C=C and C=O bonds, yielding the saturated alcohol, 3-(3-methylphenyl)-1-phenylpropan-1-ol. study.com

Cyclization and Rearrangement Reactions Involving the Chalcone Skeleton

The chalcone framework is a versatile precursor for the synthesis of various heterocyclic compounds through cyclization reactions. nih.govresearchgate.net

Cyclization Reactions: The α,β-unsaturated system readily undergoes Michael addition followed by intramolecular condensation. For instance, reaction with hydrazine (B178648) derivatives can yield pyrazolines. nih.govacs.org Similarly, reaction with reagents like urea, thiourea, or guanidine (B92328) can lead to the formation of six-membered pyrimidine rings. nih.govacs.org

Rearrangement Reactions: Chalcones can undergo rearrangement under specific conditions. One notable example is an oxidative rearrangement catalyzed by in situ generated hypoiodite. This reaction transforms the chalcone into a β-alkoxy-α-keto ester through a mechanism involving the formation of a β-alkoxy-α-iodoketone intermediate. organic-chemistry.org Another strategy involves the acid-catalyzed rearrangement of 2-hydroxychalcones to synthesize benzofuran and dihydrobenzofuran derivatives. researchgate.net

Enzyme Inhibition Mechanisms (Focus on Chemical Interaction Pathways)

Chalcones are recognized as inhibitors of various enzymes, including acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease. nih.govjchemrev.com The inhibitory activity of this compound can be understood by examining its chemical structure in the context of the enzyme's active site.

The mechanism of inhibition involves the chalcone scaffold binding to the active site of the enzyme, preventing the substrate (e.g., acetylcholine) from binding. This interaction is non-covalent and is driven by a combination of forces:

Hydrophobic Interactions: The two aromatic rings (phenyl and 3-methylphenyl) can engage in hydrophobic interactions with nonpolar amino acid residues within the enzyme's active site gorge.

π-π Stacking and π-Cation Interactions: The aromatic rings can form π-π stacking interactions with aromatic residues (like tryptophan or tyrosine) in the active site. They can also participate in π-cation interactions with positively charged residues. nih.gov

Hydrogen Bonding: The carbonyl oxygen atom of the enone linker is a key hydrogen bond acceptor, capable of forming a hydrogen bond with donor residues (like serine or histidine) in the active site. nih.govmdpi.com

Kinetic Analysis of Enzyme-Inhibitor Binding (e.g., Michaelis-Menten Kinetics, Lineweaver-Burk Plots)

The study of enzyme-inhibitor binding kinetics is fundamental to characterizing the inhibitory potential of a compound. This analysis typically involves determining key kinetic parameters such as the Michaelis constant (K_m) and the maximum reaction velocity (V_max) in the presence and absence of the inhibitor.

Michaelis-Menten Kinetics: The Michaelis-Menten equation describes the relationship between the initial reaction velocity (V_0), the substrate concentration ([S]), V_max, and K_m. By measuring the reaction rate at different substrate concentrations, a saturation curve is generated. The K_m value, which represents the substrate concentration at which the reaction rate is half of V_max, is an indicator of the enzyme's affinity for its substrate. A lower K_m suggests a higher affinity.

Lineweaver-Burk Plots: To more easily determine V_max and K_m from experimental data, a double reciprocal plot, known as the Lineweaver-Burk plot, is often used. khanacademy.orgpharmaguideline.com2minutemedicine.comlibretexts.org This plot linearizes the Michaelis-Menten equation by plotting the inverse of the reaction velocity (1/V_0) against the inverse of the substrate concentration (1/[S]). The y-intercept of this plot is equal to 1/V_max, the x-intercept is equal to -1/K_m, and the slope is K_m/V_max. 2minutemedicine.comlibretexts.org

Studies on various chalcone derivatives have utilized these kinetic analyses to determine their inhibitory effects on enzymes like acetylcholinesterase and α-amylase. For instance, the inhibitory activity of certain chalcones against acetylcholinesterase has been quantified by determining their IC_50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.gov

Below is an illustrative data table showing how kinetic parameters might be presented for a hypothetical enzyme inhibited by a chalcone derivative.

| Substrate Concentration ([S]) (µM) | Initial Velocity (V_0) without Inhibitor (µmol/min) | Initial Velocity (V_0) with Inhibitor (µmol/min) |

| 10 | 0.25 | 0.17 |

| 20 | 0.40 | 0.29 |

| 40 | 0.57 | 0.44 |

| 80 | 0.73 | 0.62 |

| 160 | 0.83 | 0.77 |

This table presents hypothetical data for illustrative purposes.

Elucidation of Inhibition Modes (Competitive, Non-Competitive, Mixed-Type)

The data obtained from kinetic studies can be used to determine the mode of enzyme inhibition, which describes how the inhibitor interacts with the enzyme and/or the enzyme-substrate complex. The primary modes of reversible inhibition are competitive, non-competitive, and mixed-type.

Competitive Inhibition: In this mode, the inhibitor and the substrate compete for the same active site on the enzyme. A competitive inhibitor will increase the apparent K_m of the enzyme but will not affect the V_max. pharmaguideline.com This is because at very high substrate concentrations, the substrate can outcompete the inhibitor, allowing the reaction to reach its normal maximum velocity. On a Lineweaver-Burk plot, competitive inhibition is characterized by lines that intersect at the y-axis (same V_max) but have different x-intercepts and slopes. libretexts.org Some chalcone analogs have been reported to exhibit a competitive mode of enzyme inhibition. mdpi.com

Non-Competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme other than the active site (an allosteric site) and can bind to either the free enzyme or the enzyme-substrate complex. This type of inhibition reduces the V_max of the enzyme but does not affect the K_m. pharmaguideline.com On a Lineweaver-Burk plot, non-competitive inhibition is shown by lines that have the same x-intercept (same K_m) but different slopes and y-intercepts. libretexts.org

Mixed-Type Inhibition: A mixed-type inhibitor also binds to an allosteric site but has a different affinity for the free enzyme and the enzyme-substrate complex. This results in a decrease in the apparent V_max and a change (either increase or decrease) in the apparent K_m. On a Lineweaver-Burk plot, the lines for mixed-type inhibition intersect at a point to the left of the y-axis.

The following table summarizes the expected changes in kinetic parameters for different modes of inhibition.

| Inhibition Mode | Effect on V_max | Effect on K_m | Lineweaver-Burk Plot Appearance |

| Competitive | Unchanged | Increased | Lines intersect at the y-axis |

| Non-Competitive | Decreased | Unchanged | Lines intersect at the x-axis |

| Mixed-Type | Decreased | Changed (Increased or Decreased) | Lines intersect to the left of the y-axis |

This table provides a general summary of the effects of different inhibition modes on kinetic parameters.

Through detailed kinetic analysis, the specific inhibitory properties of this compound and other chalcone derivatives can be precisely defined, offering valuable insights into their biochemical and pharmacological potential.

Photochemistry and Photophysics of 3 3 Methylphenyl 1 Phenylprop 2 En 1 One

Photoisomerization Processes (E/Z Isomerism and Rotational Barriers)

Upon absorption of light, chalcones can undergo reversible E/Z (trans/cis) isomerization around the central carbon-carbon double bond. The more stable E-isomer can be converted to the Z-isomer, and a photostationary state (PSS) is typically reached, with the ratio of isomers depending on the excitation wavelength. For some chalcone (B49325) derivatives, this photo-switching can be highly efficient. For instance, certain α-methylchalcones have been shown to reach a photostationary state with a high proportion of the Z-isomer upon irradiation.

Detailed experimental studies on the specific rotational barriers and the precise quantum yields for the E/Z photoisomerization of 3-(3-Methylphenyl)-1-phenylprop-2-en-1-one are not extensively available in the reviewed literature. However, the general mechanism for chalcones involves the excitation to the singlet excited state, followed by intersystem crossing to the triplet state, where the rotation around the double bond occurs, leading to the formation of the Z-isomer upon relaxation to the ground state. The process can be influenced by factors such as solvent polarity and the presence of substituents on the phenyl rings. The photoisomerization of chalcones can also be affected by steric hindrance, which would be a factor for the 3-methylphenyl group in the target molecule.

Photodimerization and Photocycloaddition Reactions

Chalcones are known to undergo [2+2] photocycloaddition reactions, leading to the formation of cyclobutane (B1203170) derivatives. This photodimerization is a common reaction for chalcones upon UV irradiation, particularly in the solid state or in concentrated solutions. The reaction typically occurs between the carbon-carbon double bonds of two chalcone molecules. The stereochemistry of the resulting cyclobutane dimer (e.g., head-to-head or head-to-tail) is dependent on the crystal packing of the chalcone molecules in the solid state or the reaction conditions in solution. These reactions often lead to a decrease in the UV absorption of the chalcone, a phenomenon known as photobleaching. researchgate.net

While the general reactivity of chalcones suggests that this compound is susceptible to photodimerization and other photocycloaddition reactions, specific studies detailing these reactions for this particular compound, including the isolation and characterization of the resulting cycloadducts, are not readily found in the surveyed scientific literature.

Energy Transfer Processes and Fluorescence Properties

The energy absorbed by a chalcone molecule can be dissipated through various photophysical pathways, including fluorescence and non-radiative decay processes like internal conversion and intersystem crossing. The efficiency of these processes determines the fluorescence quantum yield of the compound.

The UV-Vis absorption spectrum of a chalcone is characterized by strong absorption bands in the UV region, corresponding to π-π* transitions of the conjugated system. The position of the absorption maximum (λmax) is sensitive to the substitution pattern on the aromatic rings and the solvent polarity.